

1-(Benzthiazol-2-ylthio)-propan-2-one: A Technical Guide

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Compound of Interest

Compound Name:	1-(Benzthiazol-2-ylthio)-propan-2-one
CAS No.:	23385-34-4
Cat. No.:	B1266792

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Executive Summary

1-(Benzthiazol-2-ylthio)-propan-2-one (CAS: 23385-34-4) is a functionalized benzothiazole derivative serving as a critical "privileged scaffold" in medicinal chemistry.^[1] Characterized by a benzothiazole core linked to a propan-2-one moiety via a thioether bridge, this compound acts as a versatile electrophilic intermediate and a bioactive precursor.^[1]

Its primary significance lies in two domains:

- **Synthetic Utility:** The active methylene group ($-S-CH_2-C=O$) facilitates Knoevenagel condensations and hydrazone formation, enabling the rapid generation of heterocyclic libraries.
- **Therapeutic Potential:** It is a validated precursor for Quorum Sensing Inhibitors (QSIs) targeting the *Pseudomonas aeruginosa* LasB system, offering a non-biocidal pathway to mitigate bacterial virulence without triggering rapid resistance.

Chemical Identity & Physicochemical Properties

The compound exhibits properties typical of low-molecular-weight thioethers.^[1] Researchers should note the acidity of the methylene protons, which dictates its storage stability and reactivity.

Property	Data	Note
IUPAC Name	1-(1,3-Benzothiazol-2-ylsulfanyl)propan-2-one	
CAS Number	23385-34-4	
Molecular Formula	C ₁₀ H ₉ NOS ₂	
Molecular Weight	223.31 g/mol	
Physical State	Low-melting solid or viscous oil	Dependent on purity/crystallinity
Solubility	DMSO, DMF, Acetone, Chloroform	Poorly soluble in water
Key Functional Groups	Thioether (S-C), Ketone (C=O), Benzothiazole	
SMILES	<chem>CC(=O)CSC1=NC2=CC=CC=C2S1</chem>	

Synthesis & Reaction Mechanism

Mechanistic Pathway

The synthesis proceeds via a classic S-alkylation (Nucleophilic Substitution).^[1] The reaction utilizes the high nucleophilicity of the mercaptobenzothiazole thiolate anion, generated in situ by deprotonation. The thiolate attacks the

-carbon of chloroacetone, displacing the chloride ion.

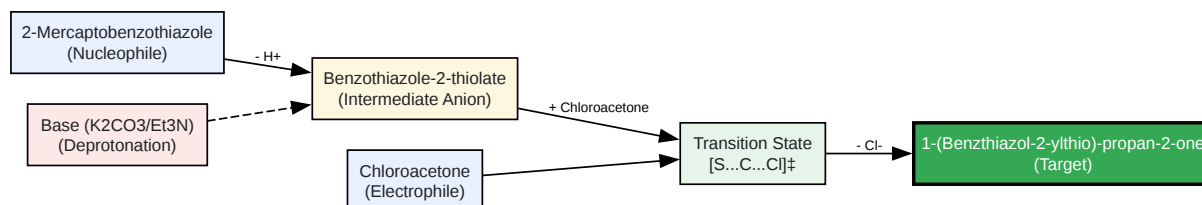


Figure 1: S-Alkylation Mechanism via Nucleophilic Substitution (SN2)

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[1]

Experimental Protocol (Standard Operating Procedure)

Note: This protocol is adapted from standard thio-alkylation procedures for benzothiazoles to ensure high yield and purity.

Reagents:

- 2-Mercaptobenzothiazole (MBT): 10.0 mmol (1.67 g)[1]
- Chloroacetone: 11.0 mmol (1.02 g) Warning: Lachrymator[1]
- Potassium Carbonate (anhydrous): 15.0 mmol (2.07 g)[1]
- Acetone (Reagent Grade): 50 mL[1]
- Potassium Iodide (Catalytic): 0.5 mmol (83 mg) – Accelerates reaction via Finkelstein exchange.[1]

Workflow:

- Activation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve MBT (1.67 g) in Acetone (50 mL). Add Potassium Carbonate (2.07 g) and stir at room temperature for 15 minutes to generate the thiolate anion. Observation: Solution may turn slight yellow.

- Addition: Add catalytic Potassium Iodide. Then, add Chloroacetone (1.02 g) dropwise over 5 minutes.
- Reaction: Fit a reflux condenser and heat the mixture to reflux (approx. 56°C) for 4–6 hours. Monitor via TLC (Mobile Phase: Hexane:Ethyl Acetate 7:3).[1] The starting thiol (Rf ~0.4) should disappear, replaced by the product (Rf ~0.6).
- Workup:
 - Cool reaction to room temperature.[2][3]
 - Filter off the inorganic salts (KCl/K₂CO₃).
 - Concentrate the filtrate under reduced pressure (Rotavap) to obtain a crude residue.
- Purification:
 - If Solid: Recrystallize from Ethanol/Water.
 - If Oil: Dissolve in minimal Dichloromethane, wash with water, dry over MgSO₄, and re-concentrate. If necessary, purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexane).[1]

Self-Validating Checkpoint: The product should show a negative result in the Ellman's Test (absence of free thiol) and a positive 2,4-DNP test (presence of ketone).

Analytical Characterization (Predicted)

To validate the synthesis, compare experimental data against these standard spectral characteristics for the scaffold.

Technique	Diagnostic Signal	Structural Assignment
^1H NMR (CDCl_3)	2.35 (s, 3H)	Terminal Methyl ($-\text{C}(=\text{O})-\text{CH}_3$)
4.30 (s, 2H)	Methylene Bridge ($-\text{S}-\text{CH}_2-$ $\text{C}=\text{O}$)	
7.30 – 7.90 (m, 4H)	Aromatic Benzothiazole Protons	
^{13}C NMR	~200 ppm	Carbonyl Carbon ($\text{C}=\text{O}$)
~165 ppm	Benzothiazole C2 ($\text{C}=\text{N}$)	
~40 ppm	Methylene Carbon ($\text{S}-\text{CH}_2$)	
IR Spectroscopy	~1715–1725 cm^{-1}	Strong $\text{C}=\text{O}$ [1][4] Stretch (Ketone)
~1600 cm^{-1}	$\text{C}=\text{N}$ / $\text{C}=\text{C}$ Aromatic Stretch	

Biological & Therapeutic Applications

Quorum Sensing Inhibition (Anti-Virulence)

The most authoritative application of this compound is in the disruption of bacterial communication. Unlike antibiotics that kill bacteria (imposing selective pressure), this compound interferes with the LasB elastase system in *Pseudomonas aeruginosa*.

- Mechanism: The benzothiazole moiety mimics natural autoinducers, binding to the LasR/LasB receptor sites but failing to activate the downstream virulence gene cascade.
- Outcome: Reduction in biofilm formation and virulence factor secretion (pyocyanin, elastase) without affecting bacterial growth rates.

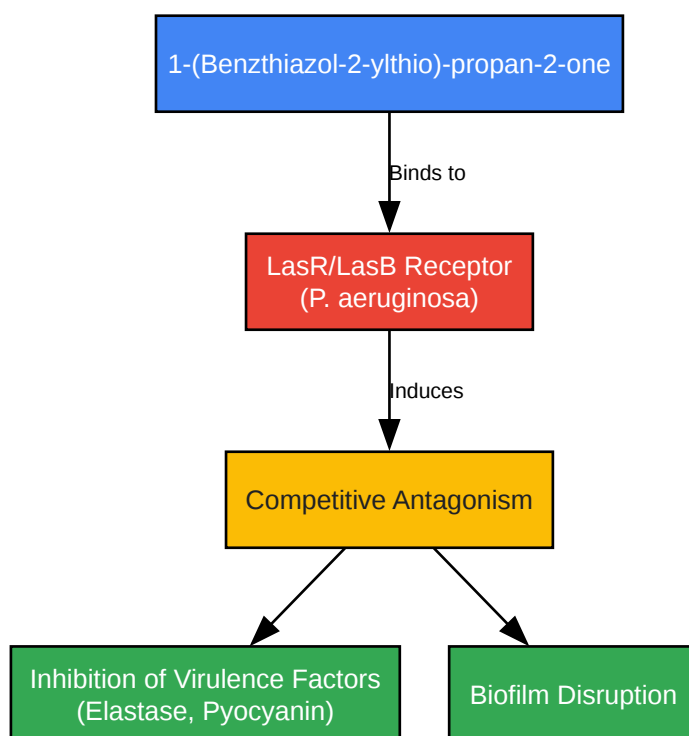


Figure 2: Anti-Virulence Pathway in *P. aeruginosa*

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[1][2][3][4][5][6][7][8][9]

Synthetic Scaffold for Drug Discovery

The compound acts as a "Lego block" for generating diverse libraries:

- **Hydrazone Formation:** Reaction with hydrazines yields hydrazones, which have reported antifungal and antitubercular activity.
- **Heterocyclization:** The active methylene allows for cyclization with aldehydes (Knoevenagel) to form fused tricyclic systems, often investigated for anticancer properties.

Safety & Handling (MSDS Highlights)

- **Hazards:** Irritant to eyes, respiratory system, and skin. Potential skin sensitizer due to the benzothiazole moiety.

- Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The thioether linkage is susceptible to oxidation to sulfoxide/sulfone upon prolonged exposure to air.
- Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (due to Sulfur and Nitrogen content).

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